N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16293848
InChI: InChI=1S/C19H18ClN5OS/c1-3-10-25-18(14-6-5-9-21-11-14)23-24-19(25)27-12-17(26)22-16-8-4-7-15(20)13(16)2/h3-9,11H,1,10,12H2,2H3,(H,22,26)
SMILES:
Molecular Formula: C19H18ClN5OS
Molecular Weight: 399.9 g/mol

N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16293848

Molecular Formula: C19H18ClN5OS

Molecular Weight: 399.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C19H18ClN5OS
Molecular Weight 399.9 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H18ClN5OS/c1-3-10-25-18(14-6-5-9-21-11-14)23-24-19(25)27-12-17(26)22-16-8-4-7-15(20)13(16)2/h3-9,11H,1,10,12H2,2H3,(H,22,26)
Standard InChI Key PVVGUWABVKVMOV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Introduction

N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazole ring, a pyridine ring, and a sulfanyl linkage in its structure contributes to its unique chemical properties and biological interactions.

Synthesis

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the formation of the triazole ring, followed by the introduction of the prop-2-en-1-yl and pyridin-3-yl groups. Finally, the acetamide linkage with the 3-chloro-2-methylphenyl group is formed. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.

Biological Activities

Triazole derivatives, including this compound, are of interest in medicinal chemistry due to their potential biological activities. These compounds can exhibit antimicrobial, anticancer, and other therapeutic effects. The triazole ring can interact with biological targets, enhancing the compound's ability to modulate enzyme activity or bind to receptors.

Biological ActivityDescription
Antimicrobial ActivityPotential efficacy against various pathogens
Anticancer ActivityPotential for inhibiting cancer cell growth
Other Therapeutic EffectsMay influence metabolic pathways or enzyme activity

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